1-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-Methyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 1192-21-8 . It has a molecular weight of 97.12 and is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for 1-methyl-1H-pyrazol-5-amine is 1S/C4H7N3/c1-7-4(5)2-3-6-7/h2-3H,5H2,1H3 . The InChI key is JESRNIJXVIFVOV-UHFFFAOYSA-N .Chemical Reactions Analysis
The amino group in 1-methyl-1H-pyrazol-5-amine is a common reaction center and can react with acids or acyl groups to form corresponding salts or amides . Additionally, 5-amino-pyrazoles have been found to be potent reagents in organic and medicinal synthesis .Physical and Chemical Properties Analysis
1-Methyl-1H-pyrazol-5-amine is a dark red solid at room temperature and pressure . It is slightly soluble in chloroform and dichloromethane, and has some solubility in alcohol solvents and strongly polar dimethyl sulfoxide .Safety and Hazards
Future Directions
1-Methyl-1H-pyrazol-5-amine can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used for the modification and synthesis of drug molecules and biologically active molecules . In organic transformation, the amino group in 1-methyl-1H-pyrazol-5-amine, which has significant basicity and nucleophilicity, can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .
Mechanism of Action
Target of Action
It’s known that the compound can be used as an organic synthesis and pharmaceutical intermediate , implying that it may interact with various biological targets depending on the specific derivative synthesized.
Mode of Action
The amine group in the compound is a common reactive center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that the compound might interact with its targets through nucleophilic substitution reactions or addition reactions with carbonyl compounds .
Action Environment
It’s worth noting that the compound should be stored under inert atmosphere at room temperature , suggesting that exposure to certain environmental conditions might affect its stability.
Properties
IUPAC Name |
2-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-7-4(5)2-3-6-7;/h2-3H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUMLXAERFGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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